

Technical Guide: Structure-Activity Relationship of Aminobenzisoxazoles

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Compound of Interest

Compound Name: Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-

CAS No.: 1448674-07-4

Cat. No.: B1406458

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Executive Summary

The 3-amino-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophoric anchor for atypical antipsychotics such as Risperidone and Paliperidone. Unlike traditional neuroleptics (e.g., haloperidol), derivatives of this scaffold facilitate a dual-action mechanism—potent Serotonin 5-HT_{2A} antagonism combined with moderate Dopamine D₂ antagonism—which mitigates extrapyramidal side effects (EPS).

This guide dissects the Structure-Activity Relationship (SAR) of this moiety, focusing on the critical 6-fluoro substitution, the labile N-O bond (and its susceptibility to Kemp elimination), and the synthetic pathways required to access these high-value intermediates.

The Scaffold & Pharmacological Significance^{[1][2]}

The core utility of the aminobenzisoxazole lies in its ability to mimic the indole ring of serotonin (5-HT) while possessing distinct electronic properties that allow for dopamine receptor interaction.

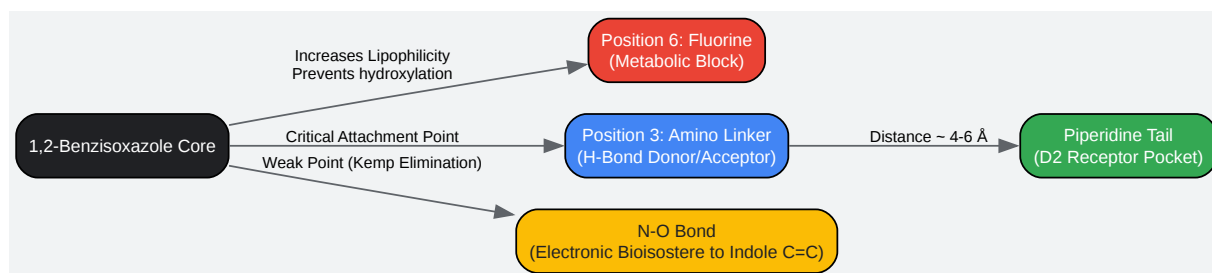
The "Atypical" Binding Profile

The defining characteristic of aminobenzisoxazole-based drugs is the Binding Affinity Ratio.

- Target:
- Result: High occupancy of cortical serotonin receptors (improving negative symptoms) with transient occupancy of striatal dopamine receptors (reducing EPS risk).

Visualization: The Pharmacophore Map

The following diagram illustrates the core interactions required for high-affinity binding.



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Figure 1: Pharmacophore map of the 3-aminobenzisoxazole scaffold highlighting critical substitution points for atypical antipsychotic activity.

Detailed Structure-Activity Relationship (SAR)[3][4] The Benzenoid Ring (Position 6)

The introduction of a halogen, specifically Fluorine, at position 6 is not arbitrary.

- Metabolic Blockade: The C6 position is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks this site due to the strength of the C-F bond, extending half-life.

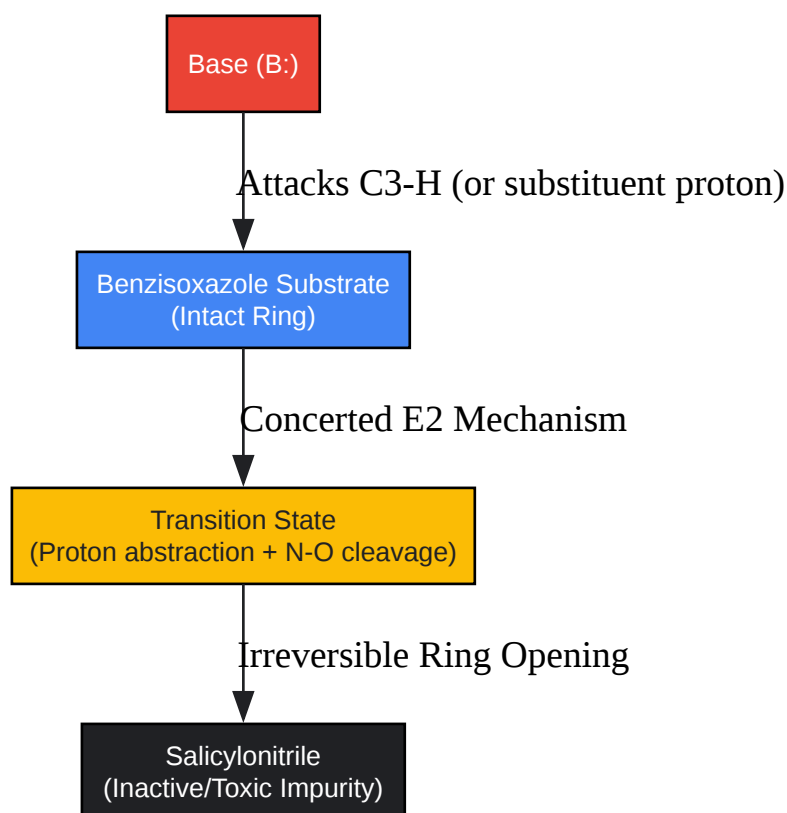
- **Electronic Effect:** The electronegative fluorine pulls electron density from the aromatic ring, influencing the pKa of the isoxazole nitrogen, which indirectly modulates the binding affinity to the receptor's aromatic micro-domain.

The Isoxazole Ring & The "Kemp Elimination" Liability

The 1,2-benzisoxazole ring contains a weak N-O bond. A critical SAR consideration is chemical stability rather than just receptor affinity. Under basic conditions, this ring undergoes Kemp Elimination, a base-catalyzed E2 reaction that cleaves the ring to form transcriptionally inactive salicylonitriles.

Implication for Drug Design:

- Substituents at C3 that act as good leaving groups accelerate this decomposition.
- The 3-amino linkage is relatively stable compared to 3-carboxy derivatives, but formulation pH must be strictly controlled (< pH 7).



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Figure 2: Mechanism of the Kemp Elimination. Stability of the benzisoxazole drug substance depends on preventing this pathway.

The C3-Amino Linker

The nitrogen at position 3 serves as the bridge to the "tail" of the molecule (usually a piperidine ring in Risperidone/Paliperidone).

- Secondary vs. Tertiary Amine: Secondary amines at this position generally retain higher affinity than tertiary amines due to steric constraints within the 5-HT2A binding pocket.
- Linker Length: A 2-to-3 carbon chain between the C3-amine and the distal basic nitrogen (piperidine) is optimal. Shortening this distance drastically reduces D2 affinity, shifting the profile toward pure 5-HT2A antagonism (loss of antipsychotic efficacy).

Quantitative Data Summary

The following table summarizes the binding affinities (

in nM) of key benzisoxazole derivatives, demonstrating the impact of the C6-Fluoro group and the C3-linker.

Compound	Structure	5-HT2A (nM)	D2 (nM)	Ratio (5-HT/D2)	Clinical Profile
Risperidone	6-F-3-amino-linker	0.4	4.0	0.1	Potent Antipsychotic
Paliperidone	9-OH-Risperidone	0.4	4.0	0.1	Active Metabolite
Defluoro-analog	No F at C6	1.2	15.0	0.08	Lower Potency, Rapid Metab.
C3-Oxy analog	O-linker instead of N	2.5	85.0	0.03	Loss of D2 affinity

Data aggregated from Janssen Pharmaceutica discovery data and subsequent SAR reviews.

Experimental Protocols

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

This is the key intermediate for synthesizing Risperidone-class antipsychotics.

Principle: Intramolecular cyclization of an oxime derivative under basic conditions (Shults-Witte type modification).

Reagents:

- (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (Starting Material)[1]
- 50% Aqueous KOH
- Ethanol (Solvent)

Step-by-Step Protocol:

- Preparation: Charge a 500 mL round-bottom flask with (2,4-difluorophenyl)(4-piperidinyl)methanone oxime HCl (10.0 g, 36 mmol).
- Solvation: Add Ethanol (100 mL) and stir to create a suspension.
- Cyclization: Add 50% aq. KOH (20 mL) dropwise. The reaction is exothermic.[2]
- Reflux: Heat the mixture to reflux () for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the oxime spot.
- Quench: Cool to room temperature. Pour the mixture into crushed ice (200 g).
- Crystallization: The product may precipitate as a free base. If oil forms, extract with DCM (mL), dry over , and evaporate.

- Salt Formation (Purification): Dissolve the residue in minimal isopropanol and add HCl/isopropanol solution. Collect the hydrochloride salt by filtration.
 - Yield Target: ~75-80%
 - Validation: H-NMR should show the disappearance of the oxime -OH proton and the characteristic benzisoxazole aromatic pattern.

Radioligand Binding Assay (Validation of Affinity)

Objective: Determine

for 5-HT_{2A} receptors.

- Membrane Prep: Use HEK-293 cells stably expressing human 5-HT_{2A} receptors. Homogenize in Tris-HCl buffer (pH 7.4).
- Ligand: Use

-Ketanserin (specific 5-HT_{2A} antagonist) at 1 nM concentration.
- Incubation:
 - Add

membrane suspension.
 - Add

test compound (aminobenzisoxazole derivative) in serial dilutions (to

M).
 - Add

radioligand.
 - Incubate at

for 60 minutes.

- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate and convert to using the Cheng-Prusoff equation.

References

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Sources

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